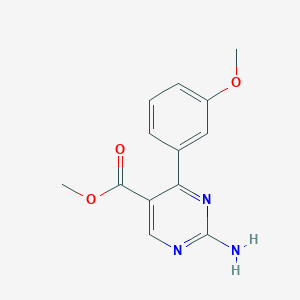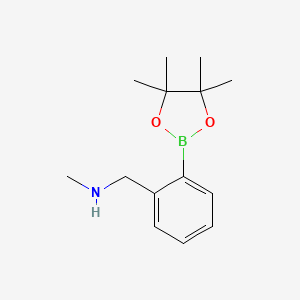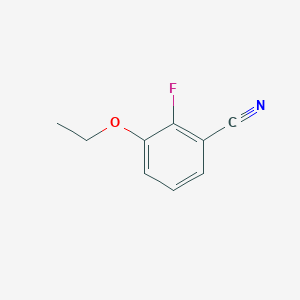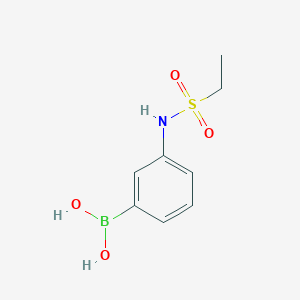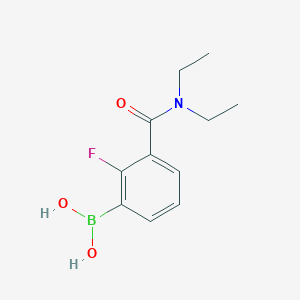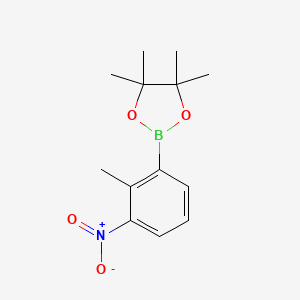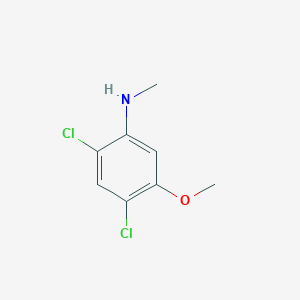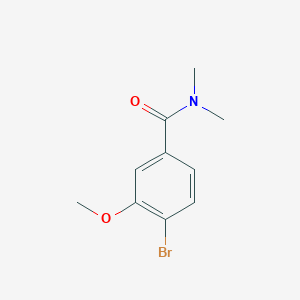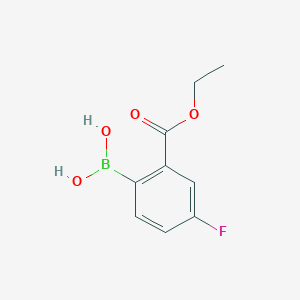
2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde
説明
科学的研究の応用
Therapeutic Potential of Pyrido Pyrimidine Derivatives
- Summary of Application : Pyrido pyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
- Methods of Application : The synthetic protocols to prepare these pyridopyrimidine derivatives were considered .
- Results or Outcomes : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Anti-Fibrosis Activity of Pyrimidine Derivatives
- Summary of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated against HSC-T6 cells .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antioxidant Activities of Pyrimidine Acrylamides
- Summary of Application : Pyrimidine acrylamides have been synthesized and studied for their antioxidant and anti-inflammatory potential . They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .
- Methods of Application : A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
- Results or Outcomes : Moderate to good lipid peroxidation inhibition potential was measured . Two highly potent inhibitors out of the nine tested derivatives were identified, demonstrating IC50 values of 10.7 μM and 1.1 μM, respectively .
Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β)
- Summary of Application : Pyrimidine derivatives have been used as inhibitors of VEGFR-2 and PDGF-β . These inhibitors have shown to reduce collagen deposition by nearly 63% in a liver fibrosis model .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The use of these inhibitors resulted in a significant reduction in collagen deposition in a liver fibrosis model .
Inhibitors of Lipoxygenase
- Summary of Application : Pyrimidine acrylamides have been synthesized and studied for their antioxidant and anti-inflammatory potential . They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .
- Methods of Application : A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
- Results or Outcomes : With regards to their lipoxygenase inhibitory activity, however, two highly potent inhibitors out of the nine tested derivatives were identified, demonstrating IC50 values of 10.7 μM and 1.1 μM, respectively . Molecular docking studies to the target enzyme lipoxygenase support the experimental results .
Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β)
- Summary of Application : Pyrimidine derivatives have been used as inhibitors of VEGFR-2 and PDGF-β . These inhibitors have shown to reduce collagen deposition by nearly 63% in a liver fibrosis model .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The use of these inhibitors resulted in a significant reduction in collagen deposition in a liver fibrosis model .
特性
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-3-2-7(10-8)6(4-11)5-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRGYFOBLEOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676939 | |
| Record name | [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde | |
CAS RN |
77168-37-7 | |
| Record name | 2-[2-(Methylthio)-4-pyrimidinyl]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



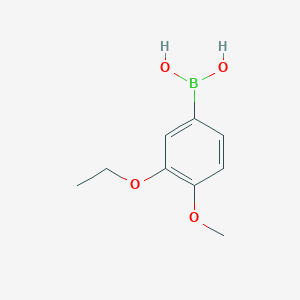
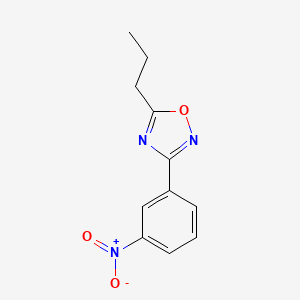
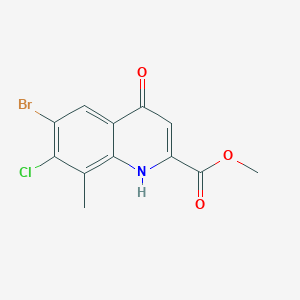
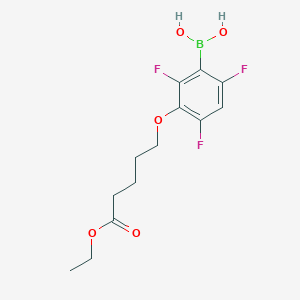
![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)
